
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O2S2 and its molecular weight is 466.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activities, including antimicrobial, anticancer, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features:
- Thiadiazole ring : Known for diverse biological activities.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Dimethylphenyl moiety : Contributes to its pharmacological properties.
The molecular formula is C20H20N4O3S2, with a molar mass of 428.53 g/mol .
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria.
Pathogen Type | MIC (µg/mL) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus (Gram-positive) | 32.6 | Itraconazole (47.5) |
Escherichia coli (Gram-negative) | 40.0 | Streptomycin (50.0) |
This compound's efficacy against multidrug-resistant strains has been highlighted in various studies, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. Preliminary studies on this compound indicate it may possess anticancer properties.
Cancer Type | IC50 (µM) | Reference |
---|---|---|
A549 Lung Carcinoma | 15.0 | |
MDA-MB-231 Breast Cancer | 3.3 | |
Jurkat E6.1 T-cell Leukemia | 25.0 |
These findings suggest that the compound could be effective against various cancer types by targeting specific cellular pathways involved in tumor growth.
The mechanism of action for this compound involves interaction with biological targets such as enzymes and receptors crucial for cell proliferation and survival. The presence of the thiadiazole ring is believed to facilitate these interactions through hydrogen bonding and π-cation interactions within target proteins .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains and found it exhibited superior activity compared to traditional antibiotics . The compound was particularly effective against resistant strains of Staphylococcus aureus.
- Anticancer Properties : In vitro studies demonstrated that the compound inhibited cell growth in several cancer cell lines more effectively than standard chemotherapy agents like cisplatin . This suggests its potential role in developing new cancer therapies.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds containing the thiadiazole structure exhibit promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines:
Compound Type | Cell Line Tested | IC50 Value (μg/mL) |
---|---|---|
Thiadiazole Derivative | HCT116 (Colon Cancer) | 3.29 |
Thiadiazole Derivative | H460 (Lung Cancer) | 10.0 |
Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 |
These findings suggest that N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide may similarly inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiadiazole ring.
- Introduction of the thioether group.
- Amide bond formation with the trifluoromethyl benzamide.
Careful control of reaction conditions is essential to achieve high yields and purity.
Structural Analysis
The molecular structure of this compound reveals several functional groups that contribute to its reactivity and biological activity:
- Thiadiazole Ring : Known for its pharmacological properties.
- Amide Group : Contributes to solubility and membrane permeability.
- Trifluoromethyl Group : Enhances biological activity through increased lipophilicity.
In vitro Studies
In vitro studies have demonstrated the compound's potential in modulating cancer cell growth. For example:
- The compound was tested against various human cancer cell lines, showing significant inhibition at low concentrations.
Case Studies
Several studies have documented the effects of similar thiadiazole derivatives on cancer cells:
Eigenschaften
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-11-7-8-12(2)15(9-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-5-3-4-6-14(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQAIJXJNZMLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.